molecular formula C18H21ClN2 B5623603 1-(4-chlorophenyl)-4-(4-methylbenzyl)piperazine

1-(4-chlorophenyl)-4-(4-methylbenzyl)piperazine

Cat. No. B5623603
M. Wt: 300.8 g/mol
InChI Key: HZMGFQCKYSOLJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds to 1-(4-chlorophenyl)-4-(4-methylbenzyl)piperazine often involves multiple steps including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. A study by Quan (2006) describes the synthesis of 1-(2,3-dichlorophenyl)piperazine, which shares similarities in the process of synthesis with 1-(4-chlorophenyl)-4-(4-methylbenzyl)piperazine, achieving a total yield of 48.2% (Z. Quan, 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various techniques such as IR, 1H and 13C NMR, and X-ray single crystal diffraction. For instance, a study on (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one by Chen et al. (2021) used these methods to confirm its structure, which is stabilized by intermolecular interactions (L.-Y. Chen et al., 2021).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including O-demethylation, N-dealkylation, and hydroxylation, as observed in the metabolism of KB-2796 (Kawashima et al., 1991). Such reactions are crucial in understanding the chemical behavior of 1-(4-chlorophenyl)-4-(4-methylbenzyl)piperazine (T. Kawashima et al., 1991).

Physical Properties Analysis

The physical properties of piperazine derivatives can be studied using spectroscopic techniques like FT-IR, FT-Raman, UV, and NMR. Subashini and Periandy (2017) conducted a comprehensive spectroscopic investigation of 1-(4-Methylbenzyl) piperazine, which could provide insights into the physical properties of 1-(4-chlorophenyl)-4-(4-methylbenzyl)piperazine (K. Subashini & S. Periandy, 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be inferred from the structural analyses and reaction pathways. Studies like that of Ohtaka et al. (1989) on benzylpiperazine derivatives provide insights into the synthesis and possible reactions of similar compounds, contributing to our understanding of the chemical properties of 1-(4-chlorophenyl)-4-(4-methylbenzyl)piperazine (H. Ohtaka et al., 1989).

properties

IUPAC Name

1-(4-chlorophenyl)-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c1-15-2-4-16(5-3-15)14-20-10-12-21(13-11-20)18-8-6-17(19)7-9-18/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMGFQCKYSOLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5266438

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